molecular formula C10H10Cl2N2S B2632056 N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 125022-67-5

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B2632056
CAS No.: 125022-67-5
M. Wt: 261.16
InChI Key: CXSKSYHKTWRGRM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that belongs to the class of thiazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 3,4-dichloroaniline with a suitable thiazine precursor under controlled conditions. One common method involves the cyclization of 3,4-dichloroaniline with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with a similar dichlorophenyl group.

    Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide with a similar structure but different functional groups.

Uniqueness

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. Unlike propanil and diuron, which are primarily used as herbicides, this compound has broader applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2S/c11-8-3-2-7(6-9(8)12)14-10-13-4-1-5-15-10/h2-3,6H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSKSYHKTWRGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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